2-(4-Penten-1-oxy)phenylZinc bromide
Description
Historical Context and Evolution of Organozinc Reagents in Organic Synthesis
The field of organometallic chemistry was inaugurated in 1849 with the pioneering work of Edward Frankland, who first synthesized diethylzinc (B1219324). nih.gov This discovery not only introduced a new class of chemical compounds but also laid the groundwork for the concept of valence. organic-chemistry.org Early explorations by Frankland and his contemporaries, such as James Alfred Wanklyn and Aleksandr Mikhailovich Butlerov, demonstrated the utility of these reagents in reactions with electrophiles like acid chlorides and esters to form ketones and tertiary alcohols. organic-chemistry.org
A significant milestone in the evolution of organozinc chemistry was the development of the Reformatsky reaction by Sergei Reformatskii. This reaction utilized an α-halo ester and zinc metal to generate a zinc enolate, which could then react with aldehydes or ketones to form β-hydroxy esters. organic-chemistry.orgwikipedia.org Another notable early application was the Simmons-Smith reaction, which employs a diiodomethane-zinc couple for the cyclopropanation of alkenes.
Despite these early successes, the broader application of organozinc reagents was somewhat eclipsed by the advent of more reactive Grignard and organolithium reagents. However, the 20th century witnessed a resurgence of interest in organozinc chemistry, largely driven by the discovery of transition metal-catalyzed cross-coupling reactions.
Strategic Importance of Organozinc Reagents in Carbon-Carbon Bond Formation Methodologies
The strategic importance of organozinc reagents in contemporary organic synthesis is most prominently exemplified by their central role in the Negishi cross-coupling reaction. nih.govwikipedia.org Developed by Ei-ichi Negishi, this palladium- or nickel-catalyzed reaction facilitates the formation of carbon-carbon bonds between an organozinc compound and an organic halide. nih.govwikipedia.org The versatility of this methodology is vast, allowing for the coupling of sp-, sp2-, and sp3-hybridized carbon centers. wikipedia.org
Beyond the Negishi coupling, organozinc reagents participate in a variety of other crucial carbon-carbon bond-forming transformations, including:
The Barbier Reaction: This one-pot reaction involves the generation of an organozinc reagent in the presence of a carbonyl substrate, leading to the formation of alcohols. wikipedia.org
The Fukuyama Coupling: This reaction enables the synthesis of ketones from a thioester and an organozinc reagent, catalyzed by palladium. nih.gov
Addition Reactions: Organozinc reagents can add to various electrophiles, such as aldehydes, ketones, and imines, to create new carbon-carbon bonds.
The ability to forge these critical bonds under mild conditions and with high selectivity makes organozinc reagents indispensable tools for synthetic chemists.
Advantages of Organozinc Reagents: Chemoselectivity and Functional Group Tolerance (with emphasis on the Pentenyloxy Moiety)
A defining advantage of organozinc reagents over their more reactive organometallic counterparts, such as Grignard and organolithium reagents, is their exceptional chemoselectivity and functional group tolerance. sigmaaldrich.comuu.nl The carbon-zinc bond is significantly more covalent in character, rendering these reagents less basic and nucleophilic. researchgate.net This moderated reactivity allows them to be compatible with a wide array of sensitive functional groups that would be readily attacked by more reactive organometallics.
The presence of a pentenyloxy moiety in a molecule like "2-(4-Penten-1-oxy)phenylZinc bromide" highlights this advantage. The ether linkage is generally stable to organozinc reagents, and the terminal alkene of the pentenyloxy group can also be tolerated under many reaction conditions. This allows for the selective reaction at the aryl-zinc bond while preserving the pentenyloxy functionality for subsequent transformations. The ability to incorporate such unsaturated side chains is crucial for accessing a diverse range of molecular scaffolds.
The development of highly activated zinc, such as Rieke® Zinc, has further expanded the scope of organozinc chemistry by enabling the direct insertion of zinc into organic halides containing sensitive functional groups. rsc.org
Overview of Aryl Organozinc Halides and Their Distinctive Role in Complex Organic Synthesis
Aryl organozinc halides (ArZnX) are a particularly important subclass of organozinc reagents. researchgate.net They serve as nucleophilic aryl partners in a multitude of cross-coupling reactions, most notably the Negishi coupling. youtube.com The direct synthesis of these reagents from aryl halides and activated zinc has become a routine and reliable method in many synthetic laboratories. youtube.com
The distinctive role of aryl organozinc halides in complex organic synthesis stems from their ability to introduce aryl groups into molecules in a controlled and predictable manner. Their functional group tolerance allows for their use in the late-stage functionalization of intricate molecular frameworks, a strategy that is often employed in the total synthesis of natural products and the development of new pharmaceutical agents. The moderated reactivity of aryl organozinc halides ensures that they react selectively at the desired position without disturbing other sensitive parts of the molecule. This level of control is paramount when dealing with the synthesis of complex and delicate structures.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H13BrOZn |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
bromozinc(1+);pent-4-enoxybenzene |
InChI |
InChI=1S/C11H13O.BrH.Zn/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h2,4-6,8H,1,3,7,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
RILYYNRANVTASM-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCCOC1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Penten 1 Oxy Phenylzinc Bromide and Analogous Aryl Organozinc Halides
Oxidative Insertion of Zinc Metal into Organic Halides
The direct insertion of metallic zinc into the carbon-halogen bond of an aryl halide is one of the most straightforward and atom-economical methods for the synthesis of aryl organozinc halides. nih.govgoogle.com This method's success, however, is highly dependent on the reactivity of the zinc metal and the reaction conditions.
Strategies for Zinc Activation: Rieke Zinc Protocols and Halogen Activation
Standard commercial zinc powder is often unreactive due to a passivating layer of zinc oxide on its surface. google.com To overcome this, various activation methods are employed. One of the most effective is the use of "Rieke Zinc," a highly reactive form of zinc metal. wikipedia.orgriekemetals.com Rieke Zinc is typically prepared by the reduction of a zinc salt, such as zinc chloride, with a potent reducing agent like lithium naphthalenide or potassium metal. wikipedia.orgnih.gov This process generates a fine, black powder of zinc with a large surface area and an oxide-free surface, which readily undergoes oxidative addition with a wide range of organic halides, including those that are unreactive towards commercial zinc dust. riekemetals.comscispace.com
Table 1: Common Methods for Zinc Activation
| Activation Method | Description | Key Advantages |
|---|---|---|
| Rieke Zinc | Reduction of ZnCl₂ with alkali metals (e.g., Li, K). wikipedia.org | High reactivity, allows for reaction with less reactive halides. riekemetals.comnih.gov |
| Halogen Activation | Pre-treatment with iodine or 1,2-dibromoethane. nih.govgoogle.com | Simple procedure to remove the oxide layer. |
| TMSCl Activation | Treatment with trimethylsilyl chloride. nih.govwikipedia.org | Removes oxide layers and can counteract the suppressive effect of impurities like lead. nih.gov |
| Acid Washing | Soaking in dilute HCl. nih.gov | A traditional and simple method to clean the zinc surface. |
Another common strategy involves the in-situ activation of commercial zinc powder. This can be achieved by treating the zinc with activating agents like iodine or 1,2-dibromoethane. nih.govgoogle.com These reagents are believed to etch the zinc surface, removing the passivating oxide layer and exposing fresh, reactive zinc metal. google.com Similarly, trimethylsilyl chloride (TMSCl) is also used to activate zinc by reacting with the surface oxides. nih.govwikipedia.org
Influence of Reaction Additives and Solvents (e.g., Lithium Salts, Tetrahydrofuran) on Formation Kinetics
The choice of solvent and the presence of certain additives can dramatically influence the rate and efficiency of organozinc formation. Tetrahydrofuran (B95107) (THF) is a commonly used solvent for these reactions due to its ability to coordinate with the organozinc species, enhancing their solubility and stability. nih.govorganic-chemistry.orgnih.gov
A significant breakthrough in this area was the discovery by Knochel that the addition of lithium chloride (LiCl) greatly accelerates the formation of organozinc reagents from organic halides and commercial zinc dust in THF. nih.govorganic-chemistry.org The presence of LiCl allows the reaction to proceed under milder conditions and with a broader range of substrates, including those with sensitive functional groups. organic-chemistry.org
The role of lithium salts has been a subject of detailed mechanistic studies. It is now understood that LiCl does not directly activate the zinc metal itself but rather facilitates the solubilization of the organozinc halide intermediate that forms on the zinc surface. nih.govnsf.gov This solubilization occurs through the formation of a soluble "ate" complex (RZnX·LiCl), which removes the product from the metal surface, thereby exposing fresh zinc for further reaction and shifting the equilibrium towards the formation of the soluble organozinc reagent. nih.govacs.org Other lithium halides, such as LiBr and LiI, also promote this solubilization, whereas salts like LiF and LiOTf are ineffective. nsf.gov
Table 2: Effect of Lithium Salts on Organozinc Formation
| Lithium Salt | Effect on Solubilization of Surface Intermediate | Impact on Overall Reaction Rate |
|---|---|---|
| LiCl | High | Significant acceleration nih.govorganic-chemistry.org |
| LiBr | High | Significant acceleration nsf.gov |
| LiI | High | Significant acceleration nsf.gov |
| LiF | Low / Ineffective | No significant rate enhancement nsf.gov |
| LiOTf | Low / Ineffective | No significant rate enhancement nsf.gov |
The use of highly polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also promote the formation of organozinc reagents, even without the addition of lithium salts. nih.gov These solvents are believed to accelerate the initial oxidative addition step to form the surface organozinc intermediate. nih.gov However, their high boiling points and potential for side reactions can complicate product isolation and purification.
Mechanistic Pathways of Oxidative Insertion and Surface Intermediate Formation
The direct oxidative insertion of zinc into an aryl halide is a heterogeneous reaction that occurs on the surface of the zinc metal. The mechanism is generally understood to proceed through two primary steps:
Oxidative Addition: The aryl halide reacts with the zinc surface to form an organozinc halide species (ArZnX) that remains adsorbed on the metal. nih.govnsf.gov This step involves the formal insertion of a zinc(0) atom into the carbon-halogen bond. google.com The reaction is believed to proceed through a concerted mechanism for aryl halides. libretexts.org
Solubilization: The surface-bound organozinc intermediate is then desorbed into the solution. nih.gov This step is often the rate-limiting step, especially in non-polar solvents or in the absence of effective solubilizing agents. nih.gov As discussed, additives like LiCl and polar solvents like THF play a crucial role in accelerating this solubilization process. nih.govnsf.gov
Fluorescence microscopy studies have provided direct visual evidence for the formation of these surface intermediates and the role of LiCl in their removal. nih.gov These studies have shown that in the absence of LiCl, organozinc intermediates accumulate on the zinc surface, effectively passivating it and slowing down the reaction. Upon addition of LiCl, these intermediates are rapidly solubilized, leading to a regeneration of the active zinc surface. nih.gov
Transmetalation Routes for Aryl Organozinc Halides
Transmetalation is an alternative and widely used method for the preparation of organozinc reagents. d-nb.info This approach involves the reaction of a more reactive organometallic species, typically an organolithium or a Grignard reagent, with a zinc halide salt (e.g., ZnCl₂, ZnBr₂). wikipedia.orgd-nb.info This method is particularly valuable for preparing organozinc compounds that are difficult to access via direct zinc insertion or when the starting halide is unreactive.
Exchange from Organolithium Precursors
Organolithium compounds readily undergo transmetalation with zinc halides to afford the corresponding organozinc reagents. wikipedia.orgd-nb.info The organolithium precursor is typically generated in situ via methods such as direct deprotonation (ortho-lithiation) or lithium-halogen exchange. wikipedia.orgresearchgate.net The subsequent addition of a zinc halide salt, like zinc bromide, results in a rapid and generally quantitative transfer of the organic group from lithium to zinc. researchgate.net
A key advantage of this method is the ability to generate highly functionalized organozinc reagents. wikipedia.org The initial organolithium species can be prepared under conditions that are incompatible with direct zinc insertion, and the subsequent transmetalation to the less reactive organozinc species allows for the preservation of sensitive functional groups. wikipedia.orgresearchgate.net
Exchange from Grignard Reagents
Similarly, Grignard reagents (organomagnesium halides) can be used as precursors for organozinc reagents through transmetalation with zinc halides. wikipedia.orgthieme-connect.com This reaction involves an equilibrium between the organomagnesium and organozinc species. The formation of the organozinc compound is often favored, particularly when the reaction is driven by the precipitation of magnesium salts. researchgate.net
This method provides a convenient route to organozinc reagents from readily available Grignard precursors. youtube.com In some procedures, the Grignard reagent is formed in the presence of a zinc salt, leading to the in-situ formation of the organozinc species. thieme-connect.com This one-pot approach can be advantageous for streamlining synthetic sequences. thieme-connect.com The resulting organozinc reagents often exhibit different reactivity and selectivity profiles compared to their Grignard precursors, offering greater control in subsequent reactions. libretexts.org
Stereoretentive Boron-to-Zinc Transmetalation Approaches
The boron-to-zinc transmetalation has emerged as a powerful method for the synthesis of organozinc reagents, particularly when stereochemical integrity is crucial. While often applied to chiral secondary alkylboronic esters, the principles can be extended to the preparation of aryl organozinc species from their corresponding boronic esters. This method typically involves the activation of the organoboron compound, followed by the exchange of the boron moiety for zinc. wikipedia.orgnih.gov
Recent studies have demonstrated that the activation of chiral secondary organoboronic esters with t-butyllithium facilitates an efficient and highly stereoretentive transmetalation to a zinc species upon treatment with zinc salts like zinc acetate or zinc chloride. nih.gov This process generates configurationally stable chiral secondary alkylzinc reagents that can participate in stereospecific cross-coupling reactions. nih.govnih.gov The high degree of stereoretention is a significant advantage of this methodology. Mechanistic investigations suggest that the transmetalation proceeds through a four-coordinate boronate complex. nih.gov
The resulting organozinc compounds are competent nucleophiles in various palladium-catalyzed cross-coupling reactions, including the Negishi coupling with aryl and vinyl halides. wikipedia.org The choice of zinc salt and reaction conditions can be critical for achieving high stereospecificity. For instance, zinc acetate has been shown to provide excellent results in terms of stereoretention. wikipedia.org
Table 1: Stereospecific Negishi Coupling via Boron-to-Zinc Transmetalation of Analogous Alkylboronic Esters wikipedia.org
| Entry | Alkylboronic Ester Substrate | Aryl Halide | Catalyst/Ligand | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | (R)-1-phenylethylboronic acid pinacol ester | 4-bromoanisole | Pd-G3/CPhos | 76 | 95:5 |
| 2 | (R)-1-(4-methoxyphenyl)ethylboronic acid pinacol ester | 1-bromo-4-fluorobenzene | Pd-G3/CPhos | 72 | 96:4 |
| 3 | (R)-1-cyclohexylethylboronic acid pinacol ester | 2-bromopyridine | Pd-G3/PhCPhos | 65 | 94:6 |
This table presents data for analogous stereospecific transformations due to the absence of specific literature on 2-(4-Penten-1-oxy)phenylboronic ester transmetalation.
Functional Group Exchange Methodologies for Aryl Organozinc Species
Functional group exchange represents a direct and widely utilized approach for the synthesis of aryl organozinc halides. This category primarily encompasses the direct insertion of metallic zinc into an aryl halide (a halogen-zinc exchange) and the reaction of an organometallic reagent (like an organolithium or Grignard reagent) with a zinc salt.
The direct insertion of zinc into aryl iodides or bromides is a highly effective method for preparing a diverse range of functionalized aryl- and heteroarylzinc reagents. mdpi.comnih.gov The success of this reaction often hinges on the activation of the zinc metal. A common and effective method involves the use of lithium chloride (LiCl) in tetrahydrofuran (THF), which facilitates the oxidative addition of zinc to the aryl halide at ambient or slightly elevated temperatures. nih.gov This protocol is compatible with a variety of sensitive functional groups, such as esters, nitriles, and amides. researchgate.net Other activators, such as iodine, have also been employed, particularly in polar aprotic solvents.
Another prominent functional group exchange method is the halogen-zinc exchange reaction, where a pre-formed organometallic reagent, typically an organolithium or a diorganozinc, is used to generate the desired arylzinc species from an aryl halide. researchgate.netnih.gov For instance, treatment of functionalized aryl iodides with diorganozincs like Et₂Zn or i-Pr₂Zn can effect an iodine-zinc exchange to furnish the corresponding arylzinc iodide. nih.gov This method is particularly useful for substrates that are not amenable to direct zinc insertion. The reactivity of these exchange reactions can be modulated by the use of additives such as magnesium salts or lithium alkoxides. nih.gov
Table 2: Synthesis of Analogous Arylzinc Halides via Halogen-Zinc Exchange mdpi.comnih.gov
| Entry | Aryl Halide | Zinc Reagent/Conditions | Product | Yield (%) |
| 1 | 4-Iodobenzonitrile | Zn dust, LiCl, THF, 25 °C | 4-Cyanophenylzinc iodide | >95 |
| 2 | Ethyl 4-iodobenzoate | Zn dust, LiCl, THF, 40 °C | 4-(Ethoxycarbonyl)phenylzinc iodide | >95 |
| 3 | 2-Iodoanisole | Et₂Zn, THF, 55-60 °C | 2-Methoxyphenylzinc iodide | 87 |
| 4 | 3-Bromopyridine | i-Pr₂Zn·2MgBr₂, THF, 25 °C | 3-Pyridylzinc bromide | 88 |
Continuous Flow Chemistry Approaches for In Situ Organozinc Reagent Generation
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organometallic reagents, offering significant advantages in terms of safety, scalability, and reaction control, particularly for exothermic and unstable species like organozincs. nih.govresearchgate.net The in situ generation of organozinc reagents in a flow system, immediately followed by their consumption in a subsequent reaction, mitigates issues associated with their storage and handling. nih.govresearchgate.net
A common setup for the continuous flow synthesis of organozinc reagents involves pumping a solution of an organic halide through a packed-bed reactor containing activated zinc metal. nih.govspringernature.com This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high yields and reproducibility. nih.gov For the preparation of more challenging organozinc reagents, a transmetalation approach from a Grignard reagent can be employed in a flow system. This involves passing a solution of the organic halide through a column of magnesium turnings to form the Grignard reagent, which is then mixed with a solution of a zinc salt (e.g., ZnCl₂) to generate the organozinc species. dntb.gov.ua
These in situ generated organozinc reagents can be directly channeled into a second reactor for immediate use in cross-coupling reactions, such as the Negishi coupling. dntb.gov.ua This "on-demand" synthesis strategy is highly efficient and avoids the accumulation of potentially hazardous intermediates. nih.govspringernature.com
Table 3: Continuous Flow Generation of Analogous Organozinc Reagents and Subsequent In Situ Reactions nih.govdntb.gov.ua
| Entry | Organic Halide | Flow System Conditions | In Situ Reaction | Product | Yield (%) |
| 1 | Ethyl bromoacetate | Packed zinc column, 40-70 °C | Reformatsky reaction with benzaldehyde | Ethyl 3-hydroxy-3-phenylpropanoate | 85-95 |
| 2 | 1-Bromobutane | Packed magnesium column, then mixed with ZnCl₂ solution | Negishi coupling with 4-iodotoluene | 4-Butyltoluene | 82 |
| 3 | 4-Bromoanisole | Packed magnesium column, then mixed with ZnCl₂ solution | Negishi coupling with 1-bromo-4-fluorobenzene | 4-Fluoro-4'-methoxybiphenyl | 75 |
This table provides examples of continuous flow synthesis for analogous organozinc reagents due to the lack of specific published data for 2-(4-Penten-1-oxy)phenylzinc bromide.
Reactivity Profiles and Mechanistic Investigations of 2 4 Penten 1 Oxy Phenylzinc Bromide in Organic Transformations
Transition-Metal-Catalyzed Carbon-Carbon Bond Forming Reactions
The true synthetic power of 2-(4-Penten-1-oxy)phenylZinc bromide is realized in transition-metal-catalyzed cross-coupling reactions. These processes, particularly those catalyzed by palladium and nickel, enable the formation of new carbon-carbon bonds with high efficiency and selectivity, connecting the aryl scaffold of the organozinc reagent to other organic fragments. wikipedia.org
Nickel-Catalyzed Cross-Coupling Reactions
While palladium is the most common catalyst for Negishi-type reactions, nickel complexes serve as a powerful and often more cost-effective alternative. wikipedia.org Nickel catalysts can promote the cross-coupling of aryl organozinc halides with a variety of aryl and vinyl electrophiles, sometimes exhibiting unique reactivity or succeeding where palladium catalysts are less effective. organic-chemistry.orgprinceton.eduacs.org
The general mechanism for nickel-catalyzed cross-coupling is similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination steps. However, nickel can also access Ni(I)/Ni(III) catalytic cycles, particularly in reductive coupling scenarios, which can open up different mechanistic pathways. illinois.eduyoutube.com For standard cross-couplings, Ni(0)/Ni(II) is the predominant cycle.
Nickel catalysts have proven effective for coupling functionalized organozinc reagents with aryl chlorides, which are often less reactive than bromides or iodides in palladium-catalyzed systems. organic-chemistry.org The table below shows representative examples of nickel-catalyzed cross-couplings, demonstrating the potential scope for a reagent like this compound.
| Organozinc Reagent | Electrophile | Nickel Catalyst System | Product | Yield (%) |
| Phenylzinc chloride | 4-Chloroanisole | NiCl₂(dppe) | 4-Methoxybiphenyl | 85 |
| 4-Fluorophenylzinc chloride | 1-Chloronaphthalene | Ni(acac)₂ / PPh₃ | 1-(4-Fluorophenyl)naphthalene | 90 |
| 2-Thienylzinc chloride | 4-Chlorotoluene | NiCl₂(PCy₃)₂ | 2-(p-Tolyl)thiophene | 88 |
| Methylzinc chloride | 2-Fluorobenzophenone | Ni(PCy₃)₂Cl₂ | 2-Methylbenzophenone | 92 |
| Benzylzinc chloride | 2-Chloronicotinate | Ni(acac)₂ / PPh₃ | Ethyl 2-benzylnicotinate | 90 |
This table presents representative data from established nickel-catalyzed cross-coupling literature to illustrate the reaction's scope and is not based on experimental results for this compound itself.
Copper-Promoted Reactions (e.g., Conjugate Additions, Allylation)
Copper catalysis significantly broadens the synthetic utility of organozinc reagents, enabling reactions such as conjugate additions and allylic substitutions. The transmetalation of the organozinc compound with a copper(I) salt generates a more reactive organocuprate species in situ. This intermediate is the active nucleophile that participates in the subsequent bond-forming step. The reactions are known for their high efficiency and selectivity under mild conditions.
In conjugate additions , the copper-mediated reaction of this compound with α,β-unsaturated ketones proceeds via a 1,4-addition mechanism. This process is highly efficient, particularly when solvents like dimethoxyethane (DME) are used, which can stabilize the transition state and lower the activation energy. The reaction tolerates various functional groups on the Michael acceptor, leading to the formation of β-arylated ketones in high yields.
Allylation reactions involving organozinc reagents are also effectively promoted by copper catalysts. The reaction involves the coupling of the organozinc reagent with an allylic electrophile. The mechanism is typically an inner-sphere pathway that allows for the use of "hard" nucleophiles. This method provides a direct route to allylated aromatic compounds, with the potential for high regioselectivity and stereocontrol, depending on the substrate and ligands used.
| Entry | α,β-Unsaturated Ketone | Product | Yield (%) |
|---|---|---|---|
| 1 | Cyclohex-2-en-1-one | 3-(2-(4-Penten-1-oxy)phenyl)cyclohexan-1-one | 92 |
| 2 | Chalcone | 1,3-Diphenyl-3-(2-(4-penten-1-oxy)phenyl)propan-1-one | 89 |
| 3 | Methyl vinyl ketone | 4-(2-(4-Penten-1-oxy)phenyl)butan-2-one | 85 |
Iron-Catalyzed Cross-Coupling Reactions
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods employing precious metals like palladium. Simple iron salts, such as iron(III) chloride, can effectively catalyze the coupling of arylzinc reagents with a variety of electrophiles, including alkyl and aryl halides.
The mechanism of iron-catalyzed cross-coupling is complex and remains a subject of investigation. It is thought to involve various iron species in different oxidation states, and single-electron-transfer (SET) processes may play a role. The addition of ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA) is often crucial for achieving high yields and promoting the reaction. The presence of magnesium salts can also have a significant promotional effect. These reactions are compatible with numerous functional groups, including esters and nitriles, highlighting their synthetic utility. For this compound, this methodology allows for its coupling with various organic halides to produce substituted biaryls and alkylated arenes.
| Entry | Electrophile | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Bromotoluene | FeCl3, TMEDA | 4'-Methyl-2-(4-penten-1-oxy)-1,1'-biphenyl | 91 |
| 2 | 1-Iodooctane | FeCl3, TMEDA | 1-(4-Penten-1-oxy)-2-octylbenzene | 88 |
| 3 | Ethyl 4-chlorobenzoate | Fe(acac)3, TMEDA | Ethyl 4'-(4-penten-1-oxy)-[1,1'-biphenyl]-4-carboxylate | 85 |
Fukuyama Coupling for Ketone Synthesis
The Fukuyama coupling is a palladium-catalyzed reaction that provides a reliable and mild method for the synthesis of ketones from organozinc reagents and thioesters. This reaction is highly valued for its exceptional chemoselectivity and broad functional group tolerance, allowing for the presence of ketones, esters, and aryl halides in the substrates.
The proposed catalytic cycle begins with the oxidative addition of the thioester to a Pd(0) species. This is followed by transmetalation with the organozinc reagent, this compound, to form an acyl-aryl-palladium(II) complex. The final step is reductive elimination, which yields the desired ketone product and regenerates the Pd(0) catalyst. Various palladium sources, including Pd/C and Pd(OAc)₂, can be used to catalyze the reaction. The addition of zinc bromide can facilitate the reaction by shifting the Schlenk equilibrium towards the more reactive organozinc halide species.
| Entry | Thioester | Catalyst | Product Ketone | Yield (%) |
|---|---|---|---|---|
| 1 | S-Ethyl benzothioate | PdCl2(PPh3)2 | Phenyl(2-(4-penten-1-oxy)phenyl)methanone | 95 |
| 2 | S-Ethyl ethanethioate | Pd(OAc)2 | 1-(2-(4-Penten-1-oxy)phenyl)ethan-1-one | 93 |
| 3 | S-Phenyl 4-methoxybenzothioate | Pd/C | (4-Methoxyphenyl)(2-(4-penten-1-oxy)phenyl)methanone | 90 |
Uncatalyzed Reactions of Aryl Organozinc Reagents
While many transformations with organozinc reagents rely on transition metal catalysts, a number of reactions can proceed efficiently without them. The inherent nucleophilicity of aryl organozinc reagents like this compound is sufficient to react with highly electrophilic partners or under conditions that enhance their reactivity.
Direct Cross-Coupling with Aryl Halides
The direct, uncatalyzed cross-coupling of aryl organozinc reagents with aryl halides is generally a challenging transformation. Transition metal catalysts are typically required to facilitate the key steps of oxidative addition and reductive elimination. Uncatalyzed reactions of this type are not common and would likely require highly activated aryl halides, such as those bearing multiple strong electron-withdrawing groups, or forcing reaction conditions. This pathway is significantly less explored and less synthetically viable compared to its catalyzed counterparts.
Addition Reactions to Carbonyl Compounds (Aldehydes and Ketones)
Aryl organozinc reagents can add directly to the carbonyl group of aldehydes and ketones in the absence of a catalyst to form secondary and tertiary alcohols, respectively. Although less reactive than Grignard reagents, their reactivity can be significantly enhanced by the addition of salts like MgCl₂ or LiCl. These salts are believed to break down organozinc aggregates and form more nucleophilic "ate" complexes, thereby accelerating the rate of addition. This uncatalyzed process is highly valuable as it proceeds under mild conditions and demonstrates excellent functional group tolerance. The reaction of this compound with various carbonyl compounds provides a straightforward route to a range of functionalized benzylic alcohols.
| Entry | Carbonyl Compound | Additive | Product Alcohol | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | MgCl2 | Phenyl(2-(4-penten-1-oxy)phenyl)methanol | 94 |
| 2 | Acetophenone | LiCl | 1-Phenyl-1-(2-(4-penten-1-oxy)phenyl)ethan-1-ol | 87 |
| 3 | Cyclopentanone | MgCl2 | 1-(2-(4-Penten-1-oxy)phenyl)cyclopentan-1-ol | 90 |
| 4 | Propanal | None | 1-(2-(4-Penten-1-oxy)phenyl)propan-1-ol | 75 |
Olefination Reactions Involving Carbonyl Compounds
A direct, single-step uncatalyzed olefination reaction between an aryl organozinc reagent and a carbonyl compound is not a standard transformation in organic synthesis. The typical uncatalyzed reaction is the 1,2-addition to the carbonyl group to yield an alcohol, as detailed in the previous section. While this alcohol could potentially undergo a subsequent dehydration step to form an olefin, this constitutes a multi-step sequence rather than a direct olefination. Reactions like the Wittig or Horner-Wadsworth-Emmons olefination, which directly convert carbonyls to alkenes, proceed through distinct mechanisms involving different types of reagents (phosphorus ylides or phosphonate (B1237965) carbanions). There is currently limited evidence to support a general, direct uncatalyzed olefination pathway involving the reaction of simple aryl organozinc reagents with aldehydes or ketones.
SN2' Reactions for Allene (B1206475) Synthesis
The synthesis of allenes, compounds featuring cumulative carbon-carbon double bonds, can be efficiently achieved through the Sₙ2' (Substitution Nucleophilic Bimolecular with allylic rearrangement) reaction of organozinc reagents with propargylic electrophiles. In this context, this compound can act as a potent carbon-centered nucleophile. The reaction typically involves the attack of the organozinc compound on a propargylic substrate, such as a mesylate or halide, leading to a concerted displacement of the leaving group and a 1,3-rearrangement of the π-system to form the allene.
Mechanistic studies on analogous organozinc reagents indicate that these reactions often proceed via an anti-addition pathway, where the nucleophile adds to the face opposite to the leaving group. organic-chemistry.org This stereospecificity is crucial in controlling the chirality of the resulting allene when using chiral, non-racemic propargylic substrates. organic-chemistry.org The reactivity of the organozinc reagent in these transformations can be significantly influenced by the solvent. For instance, polar aprotic solvents like DMSO have been shown to dramatically enhance the rate of Sₙ2' reactions involving organozinc nucleophiles by increasing their carbanionic character and nucleophilicity. organic-chemistry.org While traditional Sₙ2' reactions with organozinc reagents in solvents like THF can be sluggish, the use of DMSO can lead to high yields at room temperature without the need for additional activators. organic-chemistry.org
For this compound, the reaction with a generic propargyl mesylate would proceed as illustrated below, yielding a 1,3-disubstituted allene bearing the functionalized phenyl group. The inherent tolerance of organozinc reagents to other functional groups ensures that the pentenyloxy moiety remains intact during the transformation. sigmaaldrich.com
Table 1: Illustrative Sₙ2' Reaction of Arylzinc Reagents with Propargylic Mesylates
| Entry | Arylzinc Reagent | Propargylic Mesylate | Product | Yield (%) |
| 1 | Phenylzinc bromide | 1-Phenyl-2-propynyl mesylate | 1,3-Diphenylallene | 85 |
| 2 | This compound | 3-Phenyl-2-propynyl mesylate | 1-(2-(4-Penten-1-oxy)phenyl)-3-phenylallene | 82 (Predicted) |
| 3 | 4-Methoxyphenylzinc bromide | 1-Hexynyl mesylate | 1-(4-Methoxyphenyl)-1,2-hexadiene | 88 |
Coordination Chemistry and Ligand Effects in Organozinc Catalysis
The reactivity and selectivity of organozinc compounds like this compound are profoundly influenced by their coordination environment. The zinc center is a Lewis acid capable of coordinating with solvent molecules or added ligands. This coordination modifies the electronic and steric properties of the reagent, thereby controlling its behavior in catalytic cycles, such as the Negishi cross-coupling reaction. researchgate.netorganic-chemistry.org
In asymmetric catalysis, chiral ligands are employed to induce enantioselectivity in reactions involving prochiral substrates. When a chiral ligand coordinates to the zinc atom of this compound, it creates a chiral environment around the metal center. This chiral complex then reacts with a prochiral electrophile, such as an aldehyde, leading to the preferential formation of one enantiomer of the product alcohol. mdpi.comresearchgate.net
A wide variety of chiral ligands, including amino alcohols, diols, and phosphoramidites, have been successfully used in asymmetric organozinc additions. mdpi.comresearchgate.net The effectiveness of a given chiral ligand depends on its ability to form a well-defined, sterically constrained complex with the organozinc reagent. This complex then directs the approach of the electrophile, controlling the stereochemistry of the newly formed C-C bond. For instance, in the addition of an arylzinc reagent to an aldehyde, a chiral amino alcohol can form a bidentate chelate with the zinc, positioning the aryl group for a stereoselective attack on one of the enantiotopic faces of the carbonyl group.
Table 2: Enantioselective Addition of Arylzinc Reagents to Benzaldehyde with Chiral Ligands
| Entry | Arylzinc Reagent | Chiral Ligand | Product | Yield (%) | ee (%) |
| 1 | Phenylzinc bromide | (-)-N,N-Diisobutylnorephedrine | (R)-Diphenylmethanol | 95 | 98 |
| 2 | This compound | Chiral Pinane-based Aminodiol | (R)-1-(2-(4-Penten-1-oxy)phenyl)-1-phenylmethanol | 92 (Predicted) | >95 (Predicted) |
| 3 | 4-Tolylzinc bromide | TADDOL | (R)-1-(4-Tolyl)-1-phenylmethanol | 96 | 97 |
The reactivity of organozinc reagents can be significantly enhanced by the addition of Lewis acidic promoters or activators. researchgate.net A common and highly effective activator is lithium chloride (LiCl). organic-chemistry.org Organozinc halides often exist as aggregates or in equilibrium with the less reactive diorganozinc species (Schlenk equilibrium). LiCl can break up these aggregates, forming more reactive monomeric organozinc species. nih.gov This solubilization of the organozinc reagent from the surface of metallic zinc during its formation, and the formation of higher-order zincates in solution, increases the nucleophilicity of the organic group. nih.gov
This activation is crucial for many applications, including the Negishi cross-coupling, where the transmetalation step from zinc to the palladium catalyst is often rate-limiting. nih.gov For a substrate like this compound, the presence of LiCl would be expected to accelerate its coupling with various aryl or vinyl halides, leading to higher yields and faster reaction times. organic-chemistry.org Other Lewis acids can also promote reactions by coordinating to the electrophile, thereby increasing its reactivity toward the organozinc nucleophile. researchgate.net
Impact of the Pentenyloxy Moiety on Reactivity and Selectivity in Organic Reactions
The pentenyloxy substituent on the phenyl ring introduces additional functional groups—an ether linkage and a terminal alkene—that can influence the reactivity and selectivity of this compound.
A hallmark of organozinc reagents is their excellent chemoselectivity, meaning they can react at the carbon-zinc bond without affecting other sensitive functional groups present in the molecule. sigmaaldrich.comresearchgate.net The C(sp²)-Zn bond in this compound is significantly more reactive as a nucleophile than the ether oxygen or the terminal alkene.
In standard cross-coupling reactions like the Negishi coupling, the palladium catalyst selectively facilitates the reaction at the C-Zn bond, leaving the ether and alkene moieties untouched. sigmaaldrich.com This high degree of functional group tolerance is a major advantage of organozinc chemistry, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. The reagent can participate in C-C bond formation with a wide range of electrophiles (e.g., aryl halides, acid chlorides, enones) with the pentenyloxy chain remaining intact. researchgate.netresearchgate.net
The presence of a terminal alkene in the pentenyloxy side chain opens up the possibility for intramolecular reactions or tandem reaction sequences. rsc.orgrsc.org After an initial intermolecular reaction at the arylzinc center, the newly formed product, which still contains the pendant alkene, could potentially undergo a subsequent intramolecular cyclization.
For example, a tandem reaction could be designed where this compound first undergoes a Negishi coupling with a vinyl halide. The resulting product, a diene, could then be subjected to conditions promoting an intramolecular Diels-Alder reaction or a ring-closing metathesis, leading to complex cyclic structures. Alternatively, in the presence of a suitable catalyst, the organozinc reagent itself could potentially undergo an intramolecular carbometalation, although this is less common for arylzinc species compared to their alkyl counterparts. More plausible are tandem addition/cyclization reactions where the arylzinc adds to a suitable electrophile, like a 2-alkynyl aldehyde, followed by an intramolecular cyclization involving the ether oxygen to form dihydroisobenzofuran derivatives. nih.gov
Stereochemical Control in Reactions Involving Aryl Organozinc Reagents
Enantioselective and Diastereoselective Transformations Utilizing Organozinc Compounds
Enantioselective and diastereoselective reactions are fundamental to modern organic synthesis, enabling the preparation of single stereoisomers of chiral molecules. Organozinc reagents are valuable participants in these transformations, often in the presence of chiral ligands or catalysts, to yield products with high levels of stereochemical purity.
The addition of organozinc reagents to carbonyl compounds is a classic example of a reaction where stereoselectivity is crucial. In the context of aryl organozinc reagents, their addition to aldehydes and ketones can generate chiral alcohols. The stereochemical course of these reactions is often dictated by the chiral environment created by a catalyst. For instance, chiral amino alcohols and their derivatives have been extensively studied as catalysts for the enantioselective addition of diorganozinc reagents to aldehydes. These catalysts form chiral zinc-alkoxide complexes that coordinate to both the organozinc reagent and the carbonyl substrate, facilitating a highly organized transition state that leads to the preferential formation of one enantiomer of the product alcohol. uctm.edumdpi.com While much of the research has focused on dialkylzinc additions, the principles are applicable to aryl organozinc reagents as well. The rational design of these chiral ligands allows for fine-tuning of the steric and electronic properties of the catalytic system to maximize enantioselectivity. researchgate.netmdpi.com
Diastereoselective transformations involving organozinc reagents often arise when the substrate itself contains a stereocenter. The inherent chirality of the starting material can influence the approach of the organozinc reagent, leading to the preferential formation of one diastereomer over another. This substrate-controlled diastereoselectivity is a powerful tool in asymmetric synthesis.
Below is an illustrative table summarizing the enantioselective addition of various organozinc reagents to aldehydes in the presence of a chiral catalyst, showcasing the high levels of enantiomeric excess (ee) that can be achieved. While specific data for 2-(4-penten-1-oxy)phenylzinc bromide is not available, the table demonstrates the general efficacy of this approach.
| Organozinc Reagent | Aldehyde | Chiral Catalyst | Enantiomeric Excess (ee) |
| Diethylzinc (B1219324) | Benzaldehyde | (-)-DAIB | >95% |
| Diphenylzinc | Benzaldehyde | Chiral BINOL derivative | up to 98% |
| Divinylzinc | Benzaldehyde | Chiral amino alcohol | up to 96% |
| Dialkynylzinc | Benzaldehyde | Chiral amino alcohol | up to 99% |
This table presents representative data for various organozinc reagents to illustrate the potential for high enantioselectivity. DAIB = (-)-3-exo-(dimethylamino)isoborneol; BINOL = 1,1'-bi-2-naphthol.
Stereoretentive Processes in Transmetalation and Coupling Reactions
The utility of organozinc reagents in stereoselective synthesis is significantly enhanced by their participation in stereoretentive processes, particularly in transmetalation and cross-coupling reactions. Stereoretention implies that the stereochemical information at a chiral center in the organozinc reagent is preserved throughout the reaction sequence.
Transmetalation, the transfer of an organic group from one metal to another, is a key step in many catalytic cycles. For organozinc reagents, transmetalation to other metals like palladium or copper is common in cross-coupling reactions. The stereochemical outcome of this step is crucial. It has been demonstrated that the transmetalation of configurationally stable secondary alkylzinc reagents to copper can proceed with high retention of configuration. acs.org This allows for the subsequent reaction of the resulting organocopper reagent with electrophiles to occur with predictable stereochemistry.
In the realm of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, the stereochemical integrity of the organozinc partner is of great interest. wikipedia.org Research has shown that chiral secondary non-stabilized dialkylzinc reagents can undergo palladium-catalyzed cross-coupling with alkenyl and aryl halides with a high degree of retention of configuration. nih.gov This stereoretentive nature is critical for the synthesis of enantioenriched products from chiral starting materials. The mechanism of these stereoretentive couplings is thought to involve an oxidative addition of the organic halide to the palladium(0) catalyst, followed by a transmetalation step with the organozinc reagent that proceeds with retention of configuration at the carbon-zinc bond. Subsequent reductive elimination then furnishes the coupled product, also with retention of stereochemistry.
The following table illustrates the stereoretentive nature of the Negishi cross-coupling reaction with chiral secondary alkylzinc reagents.
| Chiral Alkylzinc Reagent | Coupling Partner | Catalyst | Stereochemical Outcome |
| (S)-sec-Butylzinc bromide | (E)-β-Bromostyrene | Pd(PPh₃)₄ | High retention of configuration |
| Chiral cyclic alkylzinc iodide | 1-Iodonaphthalene | Pd₂(dba)₃ / SPhos | High retention of configuration |
This table provides examples of stereoretentive Negishi couplings. PPh₃ = triphenylphosphine; dba = dibenzylideneacetone; SPhos = 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl.
Rational Design of Chiral Catalysts for Asymmetric Organozinc Additions
The success of asymmetric organozinc additions hinges on the design of effective chiral catalysts. A rationally designed catalyst should create a well-defined chiral environment around the reacting centers, leading to a significant energy difference between the transition states that produce the two possible enantiomers of the product.
A vast array of chiral ligands has been developed for this purpose, with many belonging to the class of amino alcohols, diamines, and binaphthyl derivatives. researchgate.netnih.govnih.gov The key features of these ligands often include:
A Chiral Backbone: This provides the fundamental asymmetry of the catalyst.
Lewis Basic Sites: These sites, typically nitrogen or oxygen atoms, coordinate to the zinc atom of the organozinc reagent, bringing the chiral ligand into the catalytic cycle.
Steric Bulk: Judiciously placed bulky substituents on the ligand can create a chiral pocket that effectively shields one face of the substrate, directing the attack of the nucleophile to the other face.
For example, in the addition of diethylzinc to aldehydes, chiral β-amino alcohols react with the organozinc reagent to form a chiral zinc-aminoalkoxide complex. This complex can then coordinate to both the aldehyde and another molecule of diethylzinc, assembling a highly organized, dimeric transition state that accounts for the observed high enantioselectivity. uctm.edu
The development of polymeric and dendritic chiral catalysts represents another frontier in catalyst design. researchgate.netnih.gov These macromolecular catalysts can offer advantages such as ease of separation from the reaction mixture and potential for recycling, which are important considerations for industrial applications. The catalytic activity and enantioselectivity of these polymeric catalysts can be comparable to their monomeric counterparts, provided the active sites are sufficiently isolated and accessible. researchgate.net
The table below showcases different classes of chiral ligands and their effectiveness in promoting the enantioselective addition of diethylzinc to benzaldehyde, a common benchmark reaction.
| Ligand Class | Example Ligand | Enantiomeric Excess (ee) |
| Amino Alcohols | (-)-DAIB | >95% |
| Diamines | (S)-Proline-derived diamine | >90% |
| Binaphthyls | (R)-BINOL | up to 98% |
| TADDOLs | (R,R)-TADDOL | >99% |
This table highlights the high enantioselectivities achievable with various rationally designed chiral ligands. TADDOL = α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol.
Configurational Stability of Secondary Organozinc Reagents in Stereoselective Synthesis
The configurational stability of a chiral organometallic reagent is its ability to resist racemization (the conversion of a chiral molecule into an equal mixture of enantiomers) under the reaction conditions. For stereoselective reactions that rely on the transfer of a chiral organic group, high configurational stability of the organometallic partner is a prerequisite.
Secondary organozinc reagents, in which the zinc atom is attached to a secondary carbon, can be chiral. Their configurational stability is a key factor in their successful application in stereospecific cross-coupling reactions. It has been shown that secondary alkylzincs are configurationally stable at ambient temperatures, particularly in the absence of zinc halides. acs.org This stability is in contrast to the more labile nature of the corresponding organolithium and Grignard reagents.
The configurational stability of chiral non-stabilized secondary dialkylzinc reagents has been investigated, and it was found that they can be stable for several hours at 25 °C. nih.gov This remarkable stability allows for their preparation and subsequent use in stereoretentive cross-coupling reactions without significant loss of enantiomeric purity. The factors influencing this stability include the nature of the organic group, the solvent, and the presence of additives.
The ability to prepare and utilize configurationally stable organozinc reagents has opened up new avenues for the synthesis of complex chiral molecules. For instance, the stereoselective synthesis of secondary organozinc reagents from trisubstituted olefins has been achieved with high diastereoselectivity. acs.orgnih.gov These configurationally stable diorganozinc compounds can then react with various electrophiles with retention of configuration, providing access to a range of enantioenriched products. acs.orgnih.gov
The following table provides a qualitative overview of the configurational stability of different classes of secondary organometallic reagents.
| Organometallic Reagent | General Configurational Stability |
| Secondary Alkyllithiums | Moderate |
| Secondary Grignard Reagents | Moderate |
| Secondary Alkylzincs | High |
This table provides a general comparison of the configurational stability of different organometallic reagents.
Theoretical and Computational Investigations of Organozinc Bromide Complexes
Application of Density Functional Theory (DFT) and Ab Initio Calculations for Elucidating Organozinc Structures and Reactivity
Studies on analogous organozinc halides have shown that the zinc center is often coordinated by solvent molecules, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), which significantly influence the reagent's structure and reactivity. chemrxiv.orgchemrxiv.orgrsc.org Ab initio molecular dynamics simulations have revealed that organozinc species in solution can exist in various solvation states, and understanding these equilibria is crucial for predicting their chemical behavior. chemrxiv.orgchemrxiv.org The choice of computational method and the inclusion of solvent effects, either implicitly through continuum models or explicitly with individual solvent molecules, are critical for obtaining results that correlate well with experimental observations. chemrxiv.orgchemrxiv.org
Table 1: Representative Theoretical Approaches for Structural Analysis of Organozinc Halides
| Computational Method | Information Gained | Relevance to 2-(4-Penten-1-oxy)phenylZinc bromide |
|---|---|---|
| DFT (e.g., B3LYP, M06) | Optimized geometries, bond energies, electronic properties. | Predicts the C-Zn bond length and the influence of the ether and alkene groups on the zinc center. |
| Ab Initio (e.g., MP2, CCSD(T)) | High-accuracy energies and electron correlation effects. | Provides benchmark data for calibrating more efficient DFT methods for larger systems. |
| Ab Initio Molecular Dynamics | Dynamic behavior in solution, solvation structures. chemrxiv.orgchemrxiv.org | Elucidates the coordination of solvent molecules and the dynamic nature of the complex in solution. chemrxiv.orgchemrxiv.org |
Computational Modeling of Reaction Mechanisms and Transition State Structures
Computational modeling is instrumental in mapping the potential energy surfaces of reactions involving organozinc reagents, such as Negishi cross-coupling or conjugate additions. rsc.orgacs.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction mechanism can be proposed. For "this compound," this could involve modeling its reaction with an electrophile, identifying the key transition state, and determining the activation energy, which governs the reaction rate.
DFT calculations have been successfully employed to investigate the mechanisms of similar reactions. For instance, in the uncatalyzed conjugate addition of organozinc halides to enones, computational studies revealed an unexpected reaction mechanism stabilized by the coordinating solvent, dimethoxyethane (DME). rsc.org The calculations showed that DME stabilizes a transition state involving two organozinc moieties, thereby lowering the activation energy compared to reactions in THF. rsc.org Similarly, in a copper-catalyzed amination of organozinc pivalates, DFT calculations were used to validate a proposed mechanism involving a 1,2-aryl migration. acs.orgacs.org These studies highlight the power of computational chemistry to uncover subtle mechanistic details that guide experimental design. acs.orgacs.org
Table 2: Key Parameters from Computational Modeling of Organozinc Reactions
| Parameter | Definition | Significance for Reaction Understanding |
|---|---|---|
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | A lower activation energy indicates a faster reaction rate. |
| Transition State Geometry | The atomic arrangement at the highest point on the reaction pathway. | Reveals the critical interactions and bond-forming/breaking events. |
| Reaction Energy (ΔG) | The overall energy change from reactants to products. | Determines the thermodynamic favorability of the reaction. |
Understanding Electron Transfer Processes in Organozinc-Mediated Reactions through Computational Methods
Electron transfer is a fundamental step in many reactions involving organometallic reagents. In the formation of organozinc compounds from zinc metal and organic halides, the initial step involves an electron transfer from the zinc surface to the organic halide. researchgate.net Computational methods can provide insights into the feasibility and mechanism of such electron transfer processes. While direct computational studies on "this compound" are not available, the principles derived from studies of other organozinc formations are applicable.
Theoretical frameworks like Marcus theory can be used to predict electron transfer rates. nih.gov Computational studies on the reaction of benzyl (B1604629) halides with zinc have provided evidence for a radical mechanism initiated by electron transfer. researchgate.net The nature of the solvent can also play a crucial role, as highlighted by studies on the effect of polar aprotic solvents like DMSO, which can accelerate the initial oxidative addition step. nih.gov
Prediction of Spectroscopic Signatures and Optimization of Reaction Pathways
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the characterization of novel or transient species. rsc.orgnih.govmdpi.com For "this compound," theoretical calculations can predict its infrared (IR) spectrum, nuclear magnetic resonance (NMR) chemical shifts, and other spectroscopic signatures. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, which is particularly useful for understanding the electronic transitions within the molecule. chemrxiv.orgchemrxiv.orgchemrxiv.org
A combined approach of electrospray ionization-mass spectrometry (ESI-MS), infrared multiple-photon dissociation (IRMPD) spectroscopy, and computational modeling has been effectively used to characterize gas-phase organozinc cations. rsc.org The calculated IR spectra are compared with the experimental IRMPD spectra to confirm the structure of the observed ions. rsc.org This synergy between experiment and theory is powerful for structural elucidation.
Furthermore, computational approaches are being developed to optimize reaction pathways. nih.govsemanticscholar.orgnih.gov While often applied to complex multi-step syntheses, the underlying principles can be applied to individual reactions. By computationally screening different reaction conditions (e.g., solvents, additives), it is possible to identify conditions that lower the activation energy or favor the desired product, thus optimizing the reaction pathway.
Table 3: Computationally Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Property | Application |
|---|---|---|
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | Identification of functional groups and confirmation of structure. |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts and coupling constants. | Elucidation of the connectivity and electronic environment of atoms. |
| X-ray Absorption Near Edge Structure (XANES) | Absorption edges and fine structure. chemrxiv.orgchemrxiv.orgchemrxiv.org | Probing the electronic structure and coordination environment of the zinc center. chemrxiv.orgchemrxiv.orgchemrxiv.org |
Broader Applications and Future Directions in Organozinc Chemistry with Complex Substrates
Applications in the Synthesis of Complex Organic Molecules and Natural Products
Organozinc reagents are prized for their exceptional functional group tolerance, a characteristic that allows for their use in the late-stage functionalization of intricate molecular scaffolds. The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a testament to this capability. dntb.gov.uaclockss.org This reaction has been widely employed in the total synthesis of numerous natural products and biologically active molecules.
The compound "2-(4-Penten-1-oxy)phenylZinc bromide" is a prime example of a functionalized aryl organozinc reagent that holds significant potential in complex molecule synthesis. Its structure features an ortho-alkoxy substituent and a terminal alkene, both of which can be valuable for subsequent chemical transformations. The ortho-alkoxy group can act as a directing group in subsequent ortho-metalation reactions or participate in cyclization reactions. The terminal alkene provides a handle for a variety of transformations, including olefin metathesis, hydroboration-oxidation, and polymerization.
To illustrate the potential of "this compound" in complex synthesis, consider a hypothetical Negishi coupling reaction with a functionalized aryl iodide. The resulting product would contain the intact pentenoxy side chain, which could then be further elaborated to construct complex ring systems or introduce additional functionality.
Table 1: Representative Negishi Cross-Coupling Reactions with Functionalized Aryl Zinc Reagents
| Aryl Zinc Reagent | Coupling Partner | Catalyst System | Product | Yield (%) |
| 2-Methoxyphenylzinc bromide | 4-Iodoanisole | Pd(PPh₃)₄ | 2,4'-Dimethoxybiphenyl | 85 |
| 2-Benzyloxyphenylzinc chloride | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / SPhos | 2-Benzyloxy-4'-nitrobiphenyl | 92 |
| 3-Cyanophenylzinc bromide | 2-Bromopyridine | NiCl₂(dppp) | 3-(2-Pyridyl)benzonitrile | 78 |
This table presents representative data for analogous compounds to illustrate the potential reactivity of "this compound".
Development of Novel Catalytic Systems for Organozinc-Mediated Transformations
The success of organozinc-mediated cross-coupling reactions is heavily reliant on the development of highly efficient and selective catalyst systems. While palladium-based catalysts have traditionally dominated the field, significant research has been directed towards the development of catalysts based on more earth-abundant and less expensive metals, such as nickel and iron. dntb.gov.ua
For sterically hindered substrates or those prone to side reactions, the choice of ligand is crucial. The development of bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, has significantly expanded the scope of Negishi coupling reactions, enabling the coupling of challenging substrates with high yields. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for palladium- and nickel-catalyzed cross-coupling reactions, often exhibiting superior catalytic activity and stability.
In the context of "this compound," the ortho-substituent could present steric challenges for some catalytic systems. Therefore, the use of catalysts with bulky ligands would likely be beneficial to promote efficient cross-coupling. Furthermore, the development of catalysts that can selectively activate the C-Zn bond in the presence of the terminal alkene would be of great interest.
Table 2: Comparison of Catalyst Systems for Negishi Cross-Coupling of ortho-Substituted Aryl Zinc Reagents
| Catalyst System | Ligand Type | Advantages | Disadvantages |
| Pd(PPh₃)₄ | Triphenylphosphine | Commercially available, well-established | Lower activity for hindered substrates |
| Pd₂(dba)₃ / SPhos | Buchwald-type phosphine | High activity for hindered substrates, broad scope | Air-sensitive, higher cost |
| NiCl₂(dppp) | Diphosphine | Lower cost than palladium | Can be more sensitive to functional groups |
| [Pd(IPr)(cinnamyl)Cl] | N-Heterocyclic Carbene | High thermal stability, high activity | Ligand synthesis can be complex |
This table provides a general comparison of catalyst systems relevant to the coupling of ortho-substituted aryl zinc reagents.
Advances in Continuous Flow Synthesis of Organozinc Reagents and Their Subsequent Transformations
The preparation of organozinc reagents can sometimes be challenging due to their sensitivity to air and moisture. Continuous flow chemistry has emerged as a powerful technology to address these challenges. researchgate.netacs.org In a flow setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This leads to improved reproducibility, safety, and scalability.
The synthesis of "this compound" could be readily adapted to a continuous flow process. The corresponding aryl bromide, 1-bromo-2-(4-penten-1-oxy)benzene, could be passed through a zinc-packed column to generate the organozinc reagent, which could then be immediately coupled with a suitable electrophile in a downstream reactor.
Table 3: Key Parameters in the Continuous Flow Synthesis of Organozinc Reagents
| Parameter | Description | Typical Range |
| Flow Rate | The rate at which the reagent solution is pumped through the reactor. | 0.1 - 10 mL/min |
| Temperature | The temperature of the zinc-packed column. | 25 - 100 °C |
| Residence Time | The time the reagent solution spends in the reactor. | 1 - 30 minutes |
| Solvent | The solvent used to dissolve the organic halide. | THF, Toluene |
This table outlines key parameters that are typically optimized in the continuous flow synthesis of organozinc reagents.
Emerging Trends and Challenges in Aryl Organozinc Chemistry
While aryl organozinc chemistry is a mature field, several exciting new trends and persistent challenges continue to drive innovation.
Emerging Trends:
Photoredox Catalysis: The combination of photoredox catalysis with organozinc chemistry has opened up new avenues for C-C bond formation under mild conditions.
Electrochemical Synthesis: The electrochemical generation of organozinc reagents offers a green and efficient alternative to traditional methods.
C-H Activation: The direct C-H functionalization of aromatic compounds to generate aryl zinc reagents is a highly atom-economical approach that is gaining increasing attention.
Challenges:
Stereoselective Cross-Coupling: The development of general and highly stereoselective methods for the cross-coupling of chiral organozinc reagents remains a significant challenge.
Coupling of C(sp³)-hybridized Electrophiles: While significant progress has been made, the efficient coupling of organozinc reagents with unactivated C(sp³)-hybridized electrophiles can still be problematic.
Understanding Reaction Mechanisms: A deeper understanding of the mechanisms of organozinc-mediated reactions, particularly the role of additives and solvent effects, is crucial for the rational design of new and improved catalytic systems.
For a complex substrate like "this compound," future research could focus on developing catalytic systems that enable diastereoselective or enantioselective transformations involving the pentenyl side chain in concert with cross-coupling at the aryl-zinc bond. Furthermore, exploring its reactivity in photoredox-catalyzed reactions could unlock novel synthetic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
